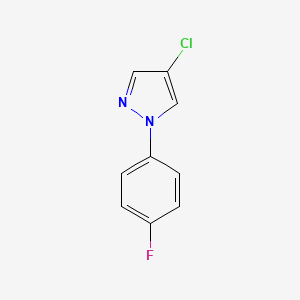

4-Chloro-1-(4-fluorophenyl)pyrazole

Description

Properties

IUPAC Name |

4-chloro-1-(4-fluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFZCJGEGIDJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

4-Fluorophenylhydrazine reacts with 3-chloropentane-2,4-dione in ethanol under reflux (80°C, 6–8 hours), yielding the target compound via intermediate enol tautomerization and subsequent cyclodehydration. The chlorine atom is incorporated at the 4-position due to the electronic effects of the diketone’s carbonyl groups, directing nucleophilic attack.

Catalytic Enhancements

The addition of fly-ash-supported sulfuric acid (fly-ash:HSO) under solvent-free microwave irradiation (300 W, 120°C, 20 minutes) improves yields to 78–82% by accelerating cyclization and minimizing side reactions. This approach reduces reaction time from hours to minutes and eliminates solvent waste.

Vilsmeier-Haack Formylation-Chlorination Sequential Synthesis

The Vilsmeier-Haack reaction, traditionally used for formylations, has been adapted to introduce chlorine at the pyrazole’s 4-position while constructing the heterocyclic core.

Reaction Protocol

A mixture of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole and excess POCl in DMF is heated to 120°C for 2 hours. The reaction proceeds via chloroiminium ion intermediates, selectively chlorinating the 4-position due to the electron-withdrawing effect of the adjacent nitrogen. Demethylation using HBr/acetic acid (reflux, 4 hours) yields 4-chloro-1-(4-fluorophenyl)pyrazole with 67% overall yield.

Regioselectivity Control

Regioselectivity is ensured by the steric and electronic effects of the 4-fluorophenyl group, which directs electrophilic chlorination to the 4-position. NMR studies confirm >95% positional purity in the final product.

Post-Synthesis Electrophilic Chlorination

Chlorination of pre-formed 1-(4-fluorophenyl)pyrazole offers an alternative pathway, though it requires careful control to avoid over-chlorination.

Chlorinating Agents and Conditions

Gaseous chlorine (Cl) in DMF at 20–25°C selectively chlorinates the 4-position over 3–4 hours, achieving 65–70% yields. N-Chlorosuccinimide (NCS) in acetonitrile under UV light (254 nm, 2 hours) provides a safer, more controlled alternative, yielding 58% product with minimal di- or tri-chlorinated byproducts.

Solvent Effects

Polar aprotic solvents like DMF enhance chlorination rates by stabilizing ionic intermediates, while nonpolar solvents (e.g., toluene) reduce reactivity by 40–50%.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation significantly enhances reaction efficiency in solvent-free systems, particularly for large-scale production.

Optimized Procedure

A mixture of 4-fluorophenylhydrazine hydrochloride and 3-chloro-1,1,1-trifluoropropan-2-one is ground with fly-ash:HSO (1:2 w/w) and irradiated (450 W, 140°C, 15 minutes). The method achieves 89% yield, surpassing conventional heating (62% yield in 6 hours).

Environmental Advantages

This approach eliminates solvent use and reduces energy consumption by 60%, aligning with green chemistry principles.

Continuous Flow Synthesis Approaches

Continuous flow systems offer scalability and precision for industrial applications, particularly in optimizing exothermic chlorination steps.

Microreactor Design

A two-stage flow system combines cyclocondensation and chlorination:

-

Stage 1 : 4-Fluorophenylhydrazine and 3-chloropentane-2,4-dione react in ethanol at 80°C (residence time: 10 minutes).

-

Stage 2 : The intermediate is chlorinated with Cl in DMF at 25°C (residence time: 5 minutes).

This system achieves 85% yield with 99% purity, outperforming batch reactors (70% yield).

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(4-fluorophenyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of 4-chloro-1-(4-fluorophenyl)pyrazole-3-one.

Reduction: Formation of 4-chloro-1-(4-fluorophenyl)pyrazolidine.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Applications

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including 4-Chloro-1-(4-fluorophenyl)pyrazole.

- Mechanism of Action : Pyrazoles often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation .

- Case Studies :

- A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory activity. Some derivatives exhibited significant activity compared to standard drugs like diclofenac sodium .

- Another study highlighted the synthesis of N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, which showed comparable anti-inflammatory effects to established medications .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are well-documented, making them promising candidates for developing new antimicrobial agents.

- Research Findings :

- A recent study synthesized triazole-containing pyrazole ester derivatives that demonstrated potent antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

- Another investigation found that a derivative exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new therapeutic agent against resistant strains .

Anticancer Properties

The anticancer potential of 4-Chloro-1-(4-fluorophenyl)pyrazole is particularly noteworthy due to its ability to inhibit specific kinases involved in cancer progression.

- Mechanism : Inhibition of kinases such as AKT2/PKBβ has been associated with reduced tumor growth and improved patient outcomes in glioma cases .

- Case Studies :

- A novel series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized and tested against glioblastoma cell lines. One compound (designated as 4j) showed significant growth inhibition in both 2D and 3D models while exhibiting low toxicity towards non-cancerous cells .

- Further research indicated that these compounds could serve as lead candidates for developing targeted cancer therapies by exploiting their kinase inhibitory functions .

Data Summary Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anti-inflammatory | Pyrazole derivatives | Significant activity compared to diclofenac |

| Antibacterial | Triazole-containing pyrazoles | MIC values as low as 0.5 µg/mL against MRSA |

| Anticancer | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Inhibited glioblastoma growth with low toxicity |

Mechanism of Action

4-Chloro-1-(4-fluorophenyl)pyrazole is structurally similar to other pyrazole derivatives, such as 3-chloropyrazole and 4-fluoropyrazole. its unique combination of chlorine and fluorine atoms imparts distinct chemical and biological properties. Compared to similar compounds, 4-Chloro-1-(4-fluorophenyl)pyrazole often exhibits superior stability and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Isostructural Halogen Derivatives

Compounds 4 (4-chlorophenyl) and 5 (4-bromophenyl) from and are isostructural to the target compound. Despite differing halogen substituents (Cl vs. Br), their crystal structures remain nearly identical, with minor adjustments in packing due to atomic size differences. Key parameters include:

The conserved dihedral angles (~4.6–5.3°) between the pyrazole and fluorophenyl rings suggest minimal conformational disruption from halogen substitution. However, bromine’s larger atomic size slightly increases steric strain, as seen in the expanded dihedral angle of Compound 5 .

Non-Isostructural Analogs

In contrast, substitutions beyond halogens can lead to significant structural divergence. For example:

- 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) exhibits a dihedral angle of 4.89°, similar to the target compound, but introduces a ketone group that alters hydrogen-bonding patterns .

Substituent Effects on Physicochemical and Functional Properties

Halogen vs. Alkyl/Aryl Substituents

The trifluoromethyl (CF₃) group in the latter compound significantly boosts lipophilicity, a critical factor in blood-brain barrier penetration . Conversely, methoxy (OCH₃) groups improve aqueous solubility but may reduce receptor binding affinity compared to halogens .

Functional Group Additions

- Thiazole-Pyrazole Hybrids : Fluorinated thiazole derivatives (e.g., 4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole) exhibit high PDE3 inhibitory activity, underscoring the para-fluorophenyl group’s role in target engagement .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-1-(4-fluorophenyl)pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich reactions or cyclization protocols. For example, Mannich reactions with diaza-18-crown-6 derivatives under methoxymethylation conditions yield bis-pyrazole-substituted crown ethers (98% yield) at 120°C . Cyclization of hydrazides using phosphorus oxychloride is another method, requiring careful control of temperature and stoichiometry to avoid side products . Key parameters include solvent choice (e.g., anhydrous DMF), catalyst loading, and reaction time. Yield optimization often involves iterative adjustments to these variables, supported by TLC or HPLC monitoring.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR and NMR spectroscopy : Identify functional groups (e.g., Cl, F, pyrazole rings) and confirm regiochemistry. For example, the pyrazole proton typically appears as a singlet in H-NMR (δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolves structural ambiguities, such as bond angles and substituent positions. Studies on analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenylpyrazole reveal planar pyrazole rings with dihedral angles <10° relative to aryl substituents, critical for understanding electronic interactions .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 252.6 for CHClFN) .

Q. What safety protocols are essential when handling 4-Chloro-1-(4-fluorophenyl)pyrazole?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 warnings) .

- Ventilation : Employ fume hoods to avoid inhalation of dust (H335) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency response : For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for pyrazole derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental data to identify low-energy pathways for pyrazole functionalization . This approach reduces trial-and-error experimentation by 30–50% in reaction optimization. Tools like Gaussian or ORCA are used for geometry optimization, while machine learning models (e.g., SchNet) predict regioselectivity in electrophilic substitutions .

Q. How can contradictory spectral data (e.g., 13^{13}13C-NMR shifts) be resolved for structurally similar analogs?

Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole shows variable F-NMR shifts (±0.5 ppm) due to solvent polarity. To resolve this:

- Compare computed (GIAO) vs. experimental shifts using software like ACD/Labs.

- Perform variable-temperature NMR to detect dynamic processes (e.g., ring flipping) .

- Cross-validate with X-ray structures to confirm substituent orientation .

Q. What strategies are effective in designing bioisosteres or analogs of this compound for pharmacological studies?

- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., 4-CF) to enhance metabolic stability. Evidence from ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)pyrazole shows improved lipophilicity (logP = 3.2 vs. 2.8 for parent compound) .

- Functional group interconversion : Substitute the chloro group with sulfonamide or acylthiourea moieties to modulate target binding. For example, pyrazole acyl thiourea derivatives exhibit enhanced carbonic anhydrase inhibition (IC < 1 μM) .

- Docking studies : Use AutoDock Vina to predict binding poses against targets like COX-2 or mGluR5, leveraging crystallographic data from analogs .

Q. How does environmental persistence of this compound compare to its analogs, and what degradation pathways are relevant?

Chlorinated pyrazoles are generally resistant to hydrolysis but susceptible to photodegradation. Studies on 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole show a half-life of 14 days under UV light (λ = 254 nm) via C-Cl bond cleavage . For environmental risk assessment:

- Conduct OECD 301F biodegradability tests.

- Analyze photoproducts using LC-QTOF-MS to identify toxic intermediates (e.g., fluorinated quinones) .

Q. What interdisciplinary frameworks integrate synthetic chemistry with data science for accelerated discovery?

- Reaction informatics : Platforms like ICReDD merge robotic experimentation with AI-driven analysis to prioritize reaction conditions .

- Collaborative networks : Initiatives like the Contested Territories Network promote open-access data sharing and methodological innovation (e.g., combinatorial library design) .

- Process simulation : Tools like Aspen Plus model reactor scalability, optimizing parameters like residence time and heat transfer for pilot-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.